1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine
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Overview
Description
1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine typically involves the reaction of 2-ethoxynaphthalene with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst like Yb(OTf)3. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce the corresponding alcohols .
Scientific Research Applications
1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Methoxynaphthalen-1-yl)methyl)piperazine
- 1-((2-Methoxyphenyl)piperazine)
- 1-((2-Ethoxyphenyl)piperazine)
Uniqueness
1-((2-Ethoxynaphthalen-1-yl)methyl)piperazine is unique due to the presence of the ethoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-[(2-ethoxynaphthalen-1-yl)methyl]piperazine |
InChI |
InChI=1S/C17H22N2O/c1-2-20-17-8-7-14-5-3-4-6-15(14)16(17)13-19-11-9-18-10-12-19/h3-8,18H,2,9-13H2,1H3 |
InChI Key |
DQKMJFHBNKKWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3 |
Origin of Product |
United States |
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